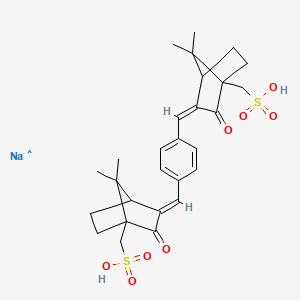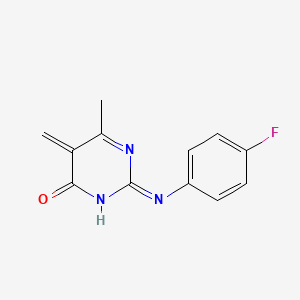
2-(4-Fluorophenyl)imino-6-methyl-5-methylidenepyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)imino-6-methyl-5-methylidenepyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group, a methyl group, and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)imino-6-methyl-5-methylidenepyrimidin-4-one typically involves the condensation of 4-fluoroaniline with appropriate aldehydes or ketones under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the reaction temperature is usually maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as Lewis acids or bases can also enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)imino-6-methyl-5-methylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature around 0-25°C.
Substitution: Amines, thiols; reaction temperature around 50-100°C.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Scientific Research Applications
2-(4-Fluorophenyl)imino-6-methyl-5-methylidenepyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)imino-6-methyl-5-methylidenepyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)imino-6-methyl-5-methylidenepyrimidin-4-one
- 2-(4-Bromophenyl)imino-6-methyl-5-methylidenepyrimidin-4-one
- 2-(4-Methylphenyl)imino-6-methyl-5-methylidenepyrimidin-4-one
Uniqueness
2-(4-Fluorophenyl)imino-6-methyl-5-methylidenepyrimidin-4-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C12H10FN3O |
|---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)imino-6-methyl-5-methylidenepyrimidin-4-one |
InChI |
InChI=1S/C12H10FN3O/c1-7-8(2)14-12(16-11(7)17)15-10-5-3-9(13)4-6-10/h3-6H,1H2,2H3,(H,15,16,17) |
InChI Key |
ZBIYDOBWAVMGJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=C(C=C2)F)NC(=O)C1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-[3-methyl-4-[[3-propan-2-yl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrazolidin-4-yl]methyl]phenoxy]propylamino]propanamide](/img/structure/B12348942.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12348947.png)
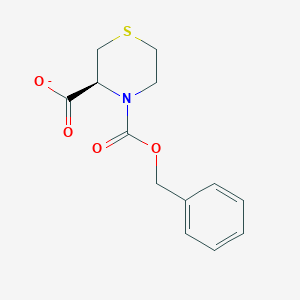
![5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12348954.png)
![(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one](/img/structure/B12348955.png)
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12348965.png)
![methyl (Z)-3-(dimethylamino)-2-[(4Z)-4-(dimethylaminomethylidene)-1-(4-methoxyphenyl)-5-oxopyrazol-3-yl]prop-2-enoate](/img/structure/B12348976.png)
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348982.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)
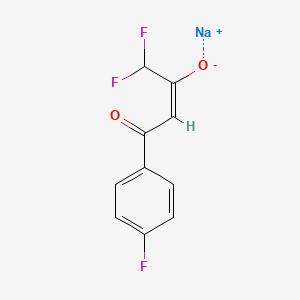
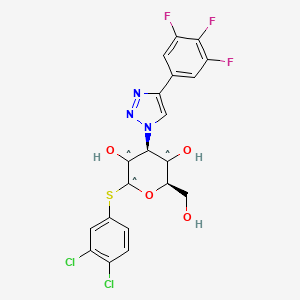
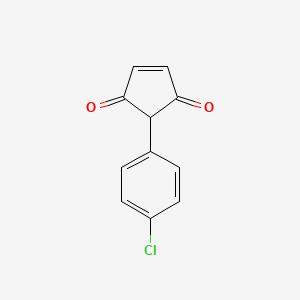
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349007.png)
